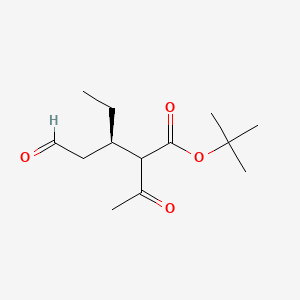

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate

Description

tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate is a chiral ester featuring a tert-butyl-protected carboxylate group, a 5-oxopentanoate backbone, and stereospecific substituents at the 2- and 3-positions. The (3R) configuration, acetyl group at C2, and ethyl group at C3 distinguish it from simpler tert-butyl esters. This compound is likely used in pharmaceutical synthesis or as an intermediate in organic chemistry, leveraging its steric and electronic properties for selective reactions.

Properties

CAS No. |

921199-63-5 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate |

InChI |

InChI=1S/C13H22O4/c1-6-10(7-8-14)11(9(2)15)12(16)17-13(3,4)5/h8,10-11H,6-7H2,1-5H3/t10-,11?/m1/s1 |

InChI Key |

BCPBXZRLMREMJJ-NFJWQWPMSA-N |

Isomeric SMILES |

CC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate, can be achieved through various methods. One common approach involves the reaction of tert-butanol with the corresponding acid or acid derivative in the presence of a catalyst. For example, the preparation of tert-butyl esters from amino acids and tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents has been reported . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves large-scale reactions using flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been explored for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Reduction of the 5-Oxo Group

The ketone group at position 5 can undergo selective reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) is commonly employed for such reductions, as demonstrated in the reduction of tert-butyl 3-oxocyclobutanecarboxylate to its alcohol derivative . This reaction typically proceeds at 0–25°C with yields exceeding 95% .

Example Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | THF/MeOH | 0–25°C | >95% |

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, tert-butyl 3-oxopentanoate analogs undergo hydrolysis using HCl in dioxane or trifluoroacetic acid (TFA) .

Example Reaction:

Key Data:

| Condition | Reagent | Time | Yield | Reference |

|---|---|---|---|---|

| Acidic | 4M HCl/dioxane | 6–12 h | 70–85% |

Enolate Formation and Alkylation

The acetyl group at position 2 facilitates enolate formation under strong bases like LDA (lithium diisopropylamide) or KHMDS (potassium hexamethyldisilazide). This enables alkylation at the α-position, as seen in diastereoselective syntheses of quaternary centers .

Example Reaction:

Key Data:

| Base | Electrophile | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|

| LDA | Alkyl halide | Up to 97:3 | 65–90% |

Nucleophilic Additions to the Ketone

The 5-oxo group can participate in nucleophilic additions. For example, Grignard reagents or organozinc compounds add to the carbonyl, forming tertiary alcohols. Samarium iodide-mediated reactions, as in azetidinone derivatives, have also been reported .

Example Reaction:

Protection/Deprotection Strategies

The tert-butyl group serves as a robust protecting moiety, stable under basic and nucleophilic conditions but cleavable via acidolysis . This allows sequential functionalization of other reactive sites.

Stereochemical Considerations

The (3R) configuration influences reaction outcomes. For instance, reductions or alkylations may exhibit stereoselectivity due to steric effects from the ethyl and acetyl groups, akin to diastereoselective additions observed in cyclic ketones .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate has been investigated for its potential anticancer properties. Research indicates that derivatives of similar compounds can inhibit key signaling pathways involved in cancer progression, such as the JAK/STAT pathway. For instance, studies on related compounds have shown effectiveness against triple-negative breast cancer cell lines, suggesting that this compound may also exhibit similar bioactivity when properly modified .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized in the construction of biologically active compounds. For example, it can participate in Michael additions and other nucleophilic addition reactions, which are crucial for forming carbon-carbon bonds in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study focused on the structure-activity relationship of O-alkylamino-tethered salicylamide derivatives demonstrated that modifications similar to those possible with this compound could lead to potent anticancer agents. Compounds with specific substitutions showed significant inhibition of tumor growth in xenograft models, indicating a promising avenue for further research into derivatives of this compound .

Case Study 2: Synthesis of Complex Molecules

In another investigation, this compound was used as a starting material for synthesizing indene derivatives through a multi-step reaction involving Knoevenagel condensation. The resulting compounds exhibited high yields and regioselectivity, demonstrating the efficacy of this compound as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Steric and Electronic Effects

- Acetyl vs. In contrast, amino groups (e.g., in ) introduce nucleophilic reactivity .

- Ethyl vs. Methyl Substituents : The ethyl group at C3 increases lipophilicity and steric bulk compared to methyl analogs, possibly slowing reaction kinetics but improving selectivity in chiral environments.

Research Findings and Trends

- Synthetic Utility : Compounds like the target and Reference Example 97 highlight the versatility of tert-butyl esters in protecting carboxylates during multi-step syntheses. The acetyl and ethyl groups in the target compound may optimize steric protection while maintaining reactivity at desired positions .

- Chiral Applications: The (3R) configuration in the target compound and ’s (3R)-3-amino derivative underscore the importance of stereochemistry in drug intermediates, where enantiopurity affects biological activity .

Biological Activity

Tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

This compound is classified as an α-keto ester. The presence of the keto functional group allows it to participate in various biochemical reactions, making it a valuable scaffold in medicinal chemistry. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have investigated the anticancer effects of this compound, particularly its ability to inhibit the growth of various cancer cell lines. One study demonstrated that compounds with similar structures exhibit significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 1.17 μM to 2.08 μM, indicating potent activity against these aggressive cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | MDA-MB-231 | 1.53 |

| Compound 2 | MCF-7 | 1.52 |

| This compound | MDA-MB-231 | TBD |

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, the STAT3 signaling pathway has been implicated in tumorigenesis, and compounds that inhibit this pathway show promise as anticancer agents .

In vitro studies indicate that derivatives of α-keto esters can inhibit key enzymes involved in tumor growth and metastasis, such as cyclooxygenase and phospholipase A2. These enzymes are crucial for the production of inflammatory mediators that promote cancer progression .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using normal cell lines such as L929 fibroblasts. Preliminary results suggest that while some derivatives exhibit significant cytotoxicity at high concentrations, the compound itself may have a favorable safety profile with minimal toxicity observed at therapeutic doses .

Table 2: Cytotoxicity of Related Compounds

| Compound | L929 Cell Viability (%) at 100 µM | L929 Cell Viability (%) at 200 µM |

|---|---|---|

| Compound A | 75% | 68% |

| Compound B | 90% | 59% |

| This compound | TBD | TBD |

Case Studies

A recent case study evaluated the efficacy of α-keto ester derivatives in vivo using xenograft models of breast cancer. The study found that treatment with these compounds significantly reduced tumor volume compared to control groups, suggesting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.